1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₆ClNO₂ . This compound is known for its unique spiro structure, which consists of a spirocyclic framework where two rings are connected through a single atom. The presence of an oxaspiro moiety and a methanamine group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands to promote regioselective carbon-carbon coupling . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic framework but differ in the ring sizes and functional groups attached.
Adamantane derivatives: Known for their rigid, cage-like structures, adamantane derivatives have different chemical properties and applications compared to oxaspiro compounds.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an oxaspiro moiety and a methanamine group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGAQMAJHDCBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCC(O2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.